1-o-Tolyl-pentan-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-o-Tolyl-pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-o-Tolyl-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 1-o-Tolyl-pentanoic acid.
Reduction: 1-o-Tolyl-pentanol.
Substitution: 2-nitro-1-o-Tolyl-pentan-1-one (for nitration).
Scientific Research Applications
1-o-Tolyl-pentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various conditions.
Industry: this compound is used in the manufacture of fragrances and flavorings due to its aromatic properties.
Mechanism of Action
The mechanism by which 1-o-Tolyl-pentan-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
1-o-Tolyl-butan-1-one: Similar structure but with a shorter carbon chain.
1-p-Tolyl-pentan-1-one: Positional isomer with the tolyl group in a different position.
1-o-Tolyl-hexan-1-one: Similar structure but with a longer carbon chain.
Uniqueness: 1-o-Tolyl-pentan-1-one is unique due to its specific chain length and the position of the tolyl group, which influence its reactivity and physical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(2-methylphenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMBDNBMSRGBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496399 | |
Record name | 1-(2-Methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20359-56-2 | |
Record name | 1-(2-Methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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